

# Application Notes and Protocols for a Phase 1b Clinical Trial of Radiprodil

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a Phase 1b clinical trial investigating the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Radiprodil**, a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (GluN2B).

## Introduction to Radiprodil

Radiprodil is an investigational drug that acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptor in the brain.[1] By selectively targeting the GluN2B subunit, Radiprodil aims to reduce excessive excitatory neurotransmission, which is implicated in various neurological disorders.[1][2] Preclinical studies have demonstrated its anticonvulsant effects, particularly in models with enhanced GluN2B-NMDA transmission.[3][4] Radiprodil is being investigated for the treatment of conditions such as GRIN-related disorders with gain-of-function (GoF) variants, infantile spasms, tuberous sclerosis complex (TSC), and focal cortical dysplasia (FCD) type II.

#### **Mechanism of Action**

**Radiprodil** selectively binds to the GluN2B subunit of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and transmission. In certain neurological conditions, gain-of-function mutations in the GRIN genes (encoding NMDA receptor subunits) or overexpression of GluN2B can lead to excessive receptor activation and excitotoxicity. **Radiprodil**, as a



negative allosteric modulator, reduces the activity of these hyperactive receptors without completely blocking them, potentially restoring more normal neuronal function.



Click to download full resolution via product page

Caption: Radiprodil's mechanism of action on the NMDA receptor.

# Phase 1b Clinical Trial Design: "Honeycomb" Study (NCT05818943)

This protocol is based on the design of the "Honeycomb" study, a Phase 1b open-label trial to assess the safety, tolerability, pharmacokinetics (PK), and potential efficacy of **Radiprodil** in children with a GRIN-related disorder and a Gain-of-Function (GoF) genetic variant.

**Study Objectives** 

| Primary Objectives                                                                                     | Secondary Objectives                                                                              |
|--------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| To assess the safety and tolerability of Radiprodil in pediatric patients with GRIN-related disorders. | To evaluate the preliminary efficacy of Radiprodil in reducing seizure frequency.                 |
| To determine the pharmacokinetic profile of Radiprodil in this patient population.                     | To assess the impact of Radiprodil on non-<br>seizure outcomes, including behavioral<br>symptoms. |

### **Patient Population**



The study enrolls pediatric patients (e.g., ≥6 months to ≤12 years) with a confirmed GRIN gene variant known to result in a gain-of-function of the NMDA receptor. Participants are divided into two cohorts:

- Cohort 1: Patients with treatment-resistant seizures (e.g., at least 1 observable motor seizure per week).
- Cohort 2: Patients with significant behavioral and/or motor symptoms but without qualifying seizures.

#### **Study Design and Treatment**

The study is an open-label, single-group, dose-escalation trial. All participants receive **Radiprodil**. The study consists of several periods:



Click to download full resolution via product page

Caption: Workflow of the Phase 1b clinical trial for **Radiprodil**.

**Radiprodil** is administered as a liquid suspension twice a day (bid), either orally or via a gastric/nasogastric tube. The dose is slowly titrated upwards to the highest tolerated dose for each participant.

# Experimental Protocols Safety and Tolerability Assessment

 Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, with severity and relationship to the study drug assessed by the investigator. Serious adverse events (SAEs) are reported to regulatory authorities within the required timeframe.



- Clinical Laboratory Tests: Blood and urine samples are collected at baseline and at specified intervals to monitor hematology, clinical chemistry, and urinalysis.
- Vital Signs and Physical Examinations: Vital signs (blood pressure, heart rate, respiratory rate, temperature) and a complete physical examination are conducted at each study visit.
- Electrocardiograms (ECGs): ECGs are performed at baseline and at key time points to monitor for any cardiac effects.
- Suicidality Monitoring: Given that Radiprodil is a CNS-active drug, prospective assessments for suicidal ideation and behavior are conducted using a standardized scale (e.g., Columbia-Suicide Severity Rating Scale, C-SSRS).

#### Pharmacokinetic (PK) Analysis

- Blood Sampling: Blood samples for PK analysis are collected at pre-specified time points after drug administration to determine the plasma concentration of **Radiprodil**.
- Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify
   Radiprodil concentrations in plasma.
- PK Parameters: The following PK parameters are calculated:
  - Cmax (Maximum plasma concentration)
  - Tmax (Time to reach Cmax)
  - AUC (Area under the plasma concentration-time curve)
  - t1/2 (Half-life)

#### **Efficacy Assessments**

- Seizure Frequency: For patients in Cohort 1, caregivers maintain a daily seizure diary to record the frequency and type of all countable motor seizures.
- Clinician and Caregiver Global Impression Scales: The Clinical Global Impression of Severity (CGI-S) and Change (CGI-C) scales are used to assess the overall clinical status and any



changes from baseline. A GRIN-specific CGI scale may also be utilized.

• Behavioral and Developmental Assessments: Standardized questionnaires and scales are used to evaluate changes in behavior, communication, and motor function.

#### **Data Presentation**

### **Summary of Efficacy Results from the Honeycomb**

**Study** 

| Efficacy Endpoint                        | Result | Reference |
|------------------------------------------|--------|-----------|
| Median Reduction in Seizure Frequency    | 86%    |           |
| Patients with ≥50% Reduction in Seizures | 71%    |           |
| Patients with ≥90% Reduction in Seizures | 43%    | _         |
| Patients Achieving Seizure<br>Freedom    | 1      |           |

### Summary of Safety Findings from the Honeycomb Study

| Adverse Event Category                 | Details                                                                                                                                  | Reference |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Most Common Treatment-<br>Emergent AEs | Associated with infections or underlying disease symptoms (e.g., pyrexia, diarrhea, respiratory tract infection, agitation).             |           |
| Serious Adverse Events<br>(SAEs)       | Three patients experienced SAEs (obstructive bronchitis, viral pneumonia, adenovirus infection); none were considered treatment-related. |           |
| Deaths                                 | None reported.                                                                                                                           |           |



#### Conclusion

The Phase 1b clinical trial design for **Radiprodil** provides a robust framework for evaluating its safety, tolerability, and preliminary efficacy in a pediatric population with GRIN-related disorders. The promising results from the "Honeycomb" study, demonstrating a significant reduction in seizure frequency and a favorable safety profile, support the continued development of **Radiprodil** for this and other related neurological conditions. These findings have paved the way for a planned global Phase 3 trial to further confirm the efficacy and safety of **Radiprodil**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. GRIN Therapeutics Presents Data from Honeycomb Trial of Radiprodil at the American Epilepsy Society Annual Meeting BioSpace [biospace.com]
- 4. GRIN Therapeutics Announces Positive Topline Data from Honeycomb Trial of Radiprodil in GRIN-Related Neurodevelopmental Disorder [prnewswire.com]
- To cite this document: BenchChem. [Application Notes and Protocols for a Phase 1b Clinical Trial of Radiprodil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680500#phase-1b-clinical-trial-design-for-radiprodil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com